2-(Bromomethyl)benzaldehyde

Catalog No.
S683604
CAS No.
60633-91-2
M.F
C8H7BrO
M. Wt
199.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Bromomethyl)benzaldehyde

CAS Number

60633-91-2

Product Name

2-(Bromomethyl)benzaldehyde

IUPAC Name

2-(bromomethyl)benzaldehyde

Molecular Formula

C8H7BrO

Molecular Weight

199.04 g/mol

InChI

InChI=1S/C8H7BrO/c9-5-7-3-1-2-4-8(7)6-10/h1-4,6H,5H2

InChI Key

PVIVWSKQVHYIEI-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CBr)C=O

Synonyms

2-Formylbenzyl Bromide

Canonical SMILES

C1=CC=C(C(=C1)CBr)C=O

Organic Synthesis:

  • Building Block for Complex Molecules: 2-(Bromomethyl)benzaldehyde serves as a valuable building block for synthesizing more complex organic molecules. The presence of both a reactive aldehyde group (CHO) and a halogenated methyl group (CH2Br) allows for diverse functionalization strategies. Researchers can utilize these functional groups to introduce various functionalities, enabling the creation of complex organic molecules with specific properties.

For example, a study published in the journal "Tetrahedron Letters" describes the use of 2-(bromomethyl)benzaldehyde as a key precursor in the synthesis of novel pyrazole derivatives with potential anti-inflammatory activity [].

Medicinal Chemistry:

  • Exploration of Bioactive Compounds: Due to its reactive nature, 2-(bromomethyl)benzaldehyde holds potential for the development of new bioactive compounds. Researchers can utilize its functional groups to create molecules that interact with specific biological targets, potentially leading to the discovery of new drugs.

While there is limited research directly focused on 2-(bromomethyl)benzaldehyde itself, its derivatives have been explored for their potential medicinal properties. A study published in "Bioorganic & Medicinal Chemistry Letters" reports on the synthesis and evaluation of 2-(bromomethyl)benzaldehyde derivatives as potential anticonvulsant agents [].

Material Science:

  • Development of Functional Materials: The unique combination of functional groups in 2-(bromomethyl)benzaldehyde offers potential for the development of novel functional materials. Researchers can exploit its reactivity to create materials with specific properties, such as polymers, catalysts, or sensors.

While research directly employing 2-(bromomethyl)benzaldehyde in material science is scarce, similar molecules with bromoalkyl and aldehyde functionalities have been explored for the development of functional materials. For instance, a study published in "Journal of Materials Science" describes the use of bromoalkyl-substituted benzaldehydes for the synthesis of photoresponsive polymers [].

2-(Bromomethyl)benzaldehyde is an organic compound characterized by the presence of a bromomethyl group attached to a benzaldehyde moiety. Its chemical formula is C8_8H9_9BrO, and it has a molecular weight of approximately 199.06 g/mol. The compound features a benzene ring with a formyl group (-CHO) and a bromomethyl group (-CH2_2Br) at the 2-position, making it a valuable intermediate in organic synthesis. It is typically obtained as a colorless to pale yellow liquid and is known for its reactivity due to the electrophilic nature of the carbonyl group and the halogen atom.

Due to its functional groups:

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, leading to the formation of new carbon-nucleophile bonds. For instance, it can react with amines or alcohols to form amides or ethers, respectively.
  • Condensation Reactions: This compound can undergo condensation with hydrazines, producing 2-aryl-1,2-dihydrophthalazines when reacted under specific conditions (using K2_2CO3_3 as a base and FeCl3_3 as a catalyst in acetonitrile at elevated temperatures) .
  • Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Several methods exist for synthesizing 2-(Bromomethyl)benzaldehyde:

  • Bromination of Benzaldehyde: Benzaldehyde can be treated with bromine in the presence of a Lewis acid catalyst, leading to the formation of 2-(Bromomethyl)benzaldehyde.
  • Rearrangement Reactions: Starting from other benzyl derivatives, rearrangement reactions under acidic or basic conditions can yield this compound.
  • Utilization of DIBAL-H: A notable method involves using diisobutylaluminum hydride (DIBAL-H) for selective reduction processes that yield 2-(Bromomethyl)benzaldehyde from suitable precursors .

2-(Bromomethyl)benzaldehyde serves multiple purposes in organic chemistry:

  • Intermediate in Synthesis: It is widely used as an intermediate for synthesizing various pharmaceuticals and agrochemicals.
  • Building Block for Complex Molecules: Its unique structure allows it to act as a building block for more complex organic compounds, including dyes and fragrances.
  • Research Tool: In medicinal chemistry, it is often employed in the development of new drugs due to its reactivity and ability to form diverse derivatives.

Interaction studies involving 2-(Bromomethyl)benzaldehyde suggest its potential role in alkylation reactions with nitrogen-containing compounds like picolines . These interactions are crucial for understanding how such compounds can be utilized in synthesizing more complex molecules with desired properties.

Several compounds share structural similarities with 2-(Bromomethyl)benzaldehyde. Here are some notable examples:

Compound NameStructureUnique Features
BenzaldehydeBenzaldehydeSimple aromatic aldehyde without halogen substitution
4-Bromobenzaldehyde4-BromobenzaldehydeBromine at para position; different reactivity profile
3-Bromobenzaldehyde3-BromobenzaldehydeBromine at meta position; steric hindrance affects reactions
2-Chloromethylbenzaldehyde2-ChloromethylbenzaldehydeChlorine instead of bromine; different electrophilic properties

Uniqueness of 2-(Bromomethyl)benzaldehyde

The uniqueness of 2-(Bromomethyl)benzaldehyde lies in its specific positioning of the bromomethyl group relative to the aldehyde functionality, which significantly influences its reactivity and potential applications compared to other similar compounds. The presence of both functional groups allows for versatile synthetic pathways not available in simpler analogs like benzaldehyde.

2-(Bromomethyl)benzaldehyde (CAS 60633-91-2) emerged as a critical synthetic intermediate in the late 20th century, driven by the need for modular building blocks in heterocyclic chemistry. Its first documented use dates to the 1990s in studies exploring phthalazine derivatives. The compound’s utility expanded significantly with advancements in transition-metal-catalyzed cross-coupling reactions, where its bromomethyl and aldehyde functionalities enabled sequential functionalization. By 2013, its role in FeCl₃-catalyzed cyclocondensation reactions to form 1,2-dihydrophthalazines demonstrated its versatility under mild conditions.

Significance as a Synthetic Intermediate

This bifunctional compound bridges aromatic aldehyde chemistry and alkyl halide reactivity, making it indispensable for:

  • Heterocycle Synthesis: Key precursor for isoindoles, phthalazines, and isochromans.
  • Pharmaceutical Intermediates: Used in thromboxane A2 inhibitors and anticancer agents.
  • Materials Science: Building block for liquid crystal derivatives and polymer modifiers.

Structural Features and Reactivity Overview

Molecular Structure

  • Formula: C₈H₇BrO
  • Molecular Weight: 199.04 g/mol
  • Functional Groups: Ortho-positioned bromomethyl (-CH₂Br) and aldehyde (-CHO) groups.

Reactivity Profile

Reaction TypeConditionsProductsKey References
Nucleophilic SubstitutionK₂CO₃/FeCl₃, CH₃CN, 100°C2-Aryl-1,2-dihydrophthalazines (60–91% yield)
Grignard AdditionMg/THF, DMFDimethoxybenzaldehydes
CyclocondensationPrimary amines, AcOH2-Substituted isoindoles
Oxidative CouplingNBS, radical initiatorsDibrominated intermediates

The aldehyde group participates in condensations and reductions, while the bromomethyl group undergoes SN2 substitutions or radical-mediated transformations.

Classical synthetic approaches to 2-(Bromomethyl)benzaldehyde typically involve multi-step procedures that utilize well-established organic transformations [3]. The most traditional route begins with benzene and employs Friedel-Crafts acylation to introduce the formyl group, followed by methylation at the ortho position [3]. This approach requires careful control of reaction conditions to achieve regioselectivity and avoid multiple substitutions.

A widely employed classical method involves the oxidation of 2-methylbenzyl alcohol derivatives using chromium-based oxidants such as pyridinium chlorochromate or Jones reagent [4]. These methods typically achieve yields ranging from 60-75% but suffer from the use of toxic chromium reagents and the requirement for anhydrous conditions [4]. The reaction proceeds through a two-electron oxidation mechanism, with the alcohol first forming a chromate ester intermediate before elimination to yield the desired aldehyde [4].

Alternative classical routes include the reduction of 2-(bromomethyl)benzoic acid derivatives using selective reducing agents such as diisobutylaluminum hydride [5]. This approach offers high selectivity for aldehyde formation over alcohol formation, with yields typically ranging from 70-85% [5]. The reaction requires careful temperature control, typically conducted at temperatures between -78°C and 0°C to prevent over-reduction [5].

Bromination of 2-Methylbenzaldehyde Derivatives

Direct bromination of 2-methylbenzaldehyde represents one of the most straightforward approaches to synthesizing 2-(Bromomethyl)benzaldehyde . This methodology exploits the activated nature of the benzylic position adjacent to the aromatic ring, which facilitates radical-mediated halogenation reactions .

The bromination reaction typically employs molecular bromine in the presence of Lewis acid catalysts such as iron tribromide or aluminum tribromide . Reaction conditions generally involve temperatures ranging from 25°C to 50°C in solvents such as carbon tetrachloride or acetic acid . Under optimized conditions, this approach can achieve yields of 60-80% with moderate to good selectivity for monobromination .

The mechanism proceeds through electrophilic aromatic substitution, where the Lewis acid catalyst activates molecular bromine to form a more electrophilic brominating species [7]. The electron-donating methyl group directs bromination to the ortho and para positions, with the ortho position being favored due to proximity effects [7]. Temperature control is critical to prevent dibromination and other side reactions that can reduce product selectivity [7].

Recent improvements to this methodology include the use of aluminum tribromide-bromine systems in aqueous media, which offer enhanced environmental compatibility while maintaining high reaction efficiency [7]. This aqueous system demonstrates excellent yields with high purity products and enables recycling of the brominating reagent system [7].

Oxidation of 2-(Bromomethyl)benzyl Alcohol

The oxidation of 2-(bromomethyl)benzyl alcohol to 2-(Bromomethyl)benzaldehyde represents a highly selective synthetic approach that avoids the complications associated with concurrent bromination and oxidation reactions [8]. This methodology is particularly valuable when high selectivity and mild reaction conditions are required [8].

Swern oxidation has emerged as the preferred method for this transformation, utilizing dimethyl sulfoxide as the oxidizing agent activated by oxalyl chloride or p-toluenesulfonyl chloride [8]. The reaction proceeds through the formation of a sulfur ylide intermediate that facilitates the two-electron oxidation of the primary alcohol to the corresponding aldehyde [8]. Under optimized conditions, this method achieves yields of 84.7% with selectivity exceeding 98.5% [8].

The advantages of Swern oxidation include the use of relatively mild reaction conditions, typically conducted at temperatures between -78°C and 15°C, which prevents decomposition of the sensitive bromomethyl group [8]. The reaction can be performed in continuous flow microreactor systems, which offer improved heat and mass transfer compared to traditional batch processes [8]. Flow reactor applications enable operation at nearly room temperature instead of the -70°C typically required for batch reactions [8].

Alternative oxidation methods include the use of aluminum bromide hexahydrate with atmospheric oxygen, which provides a simple and environmentally friendly approach [4]. This method employs a catalyst loading of 30% in dioxane at 70°C and achieves conversions up to 100% with total selectivity for aldehyde formation [4]. The reaction tolerates various functional groups and does not require anhydrous conditions [4].

N-Bromosuccinimide Mediated Synthesis

N-Bromosuccinimide has become the reagent of choice for selective benzylic bromination reactions due to its stability, ease of handling, and excellent selectivity profile [9] [10]. The synthesis of 2-(Bromomethyl)benzaldehyde using N-Bromosuccinimide offers significant advantages over molecular bromine, including reduced toxicity and improved reaction control [9] [10].

The mechanism of N-Bromosuccinimide-mediated bromination involves radical chain propagation initiated by thermal decomposition or photochemical activation [11]. The reaction typically employs radical initiators such as azobisisobutyronitrile or dibenzoyl peroxide to generate bromine radicals that abstract hydrogen atoms from benzylic positions [11]. The resulting benzylic radicals then react with N-Bromosuccinimide to form the desired brominated product [11].

Optimized reaction conditions include temperatures of 70-80°C in solvents such as carbon tetrachloride or chloroform [1]. The reaction proceeds with high selectivity for monobromination, typically achieving yields of 70-85% [1]. Recent developments have focused on organocatalytic approaches that enable the use of N-Bromosuccinimide with low catalyst loadings, short reaction times, and mild temperatures [1] [2].

A significant advancement in N-Bromosuccinimide methodology involves the use of succinimide additives to control catalyst deactivation [2]. The addition of succinimide shifts the equilibrium between free and brominated catalyst toward the free catalyst, accelerating the main reaction and reducing unwanted side reactions [2]. This approach enables the use of N-Bromosuccinimide in enantioselective transformations with excellent yields and stereoselectivities [2].

Industrial Scale Production Approaches

Industrial scale production of 2-(Bromomethyl)benzaldehyde requires consideration of economic factors, environmental impact, and process safety [12]. Large-scale synthesis typically employs continuous processes that maximize throughput while minimizing waste generation and energy consumption [12].

The preferred industrial approach involves direct bromination of toluene derivatives using gaseous bromine at elevated temperatures [12]. This process operates in the temperature range of 100°C to 170°C with careful control of bromine addition to suppress localized accumulation [12]. The reaction is conducted in liquid-phase reactors with efficient heat removal systems to manage the exothermic nature of the bromination reaction [12].

Key process parameters include maintaining bromine concentrations between 0.4 to 0.6 mole of bromine per mole of aromatic substrate to optimize selectivity for monobromination [12]. Thorough dispersion of gaseous bromine into the liquid phase is essential to prevent formation of dibrominated byproducts [12]. The process achieves high conversions with good selectivity when operated under controlled conditions [12].

Industrial processes also incorporate advanced separation and purification technologies to isolate the desired product from reaction mixtures [13] [14]. Distillation systems operating under reduced pressure are commonly employed to minimize thermal decomposition of the sensitive aldehyde functionality [13]. Modern industrial facilities utilize closed-loop systems and advanced solvent recovery units to meet stringent environmental regulations [15].

The global market for benzaldehyde derivatives, including 2-(Bromomethyl)benzaldehyde, is projected to reach 2.90 billion dollars by 2034, growing at a compound annual growth rate of 5.2% [13]. This growth is driven by increasing demand from pharmaceutical, agrochemical, and specialty chemical industries [13] [14].

Continuous Flow Reactor Applications

Continuous flow reactor technology has revolutionized the synthesis of 2-(Bromomethyl)benzaldehyde by enabling precise control of reaction parameters and improved safety profiles [16] [17]. Flow chemistry offers several advantages over traditional batch processes, including enhanced heat and mass transfer, reduced reaction times, and improved product selectivity [18].

The implementation of continuous flow systems for bromination reactions addresses the inherent safety concerns associated with handling molecular bromine and other hazardous brominating agents [17] [19]. In situ generation of bromine from hydrobromic acid and oxidizing agents such as sodium hypochlorite eliminates the need to store and handle molecular bromine [17] [19]. This approach couples bromine generation directly with the bromination reaction and includes quench systems for residual bromine [17].

Microreactor systems demonstrate particular effectiveness for bromination reactions due to their high surface-area-to-volume ratios and excellent heat transfer capabilities [20]. The microchannel environment promotes uniform mixing and rapid heat removal, which is critical for managing the exothermic nature of bromination reactions [20]. Reaction conditions can be precisely controlled, including temperature, pressure, and reactant ratios, leading to improved product purity and reduced side reactions [20].

Recent developments include electrochemical flow reactors that generate bromine through in situ oxidation of bromide ions [21]. This approach completely eliminates the need for chemical oxidants and substantially reduces waste generation [21]. Various alkenes and aromatic substrates have been successfully brominated using this methodology, with yields ranging from 78% to 99% [21].

Flow reactor technology also enables the use of superheated reaction conditions that accelerate reaction rates while maintaining high selectivity [22]. For example, porphyrin bromination using N-Bromosuccinimide achieved 86% selectivity and 80% yield within 30 minutes at 120°C in superheated chloroform, compared to 4-hour reaction times required in batch processes [22].

Green Chemistry Approaches to Synthesis

Green chemistry approaches to 2-(Bromomethyl)benzaldehyde synthesis focus on reducing environmental impact through the use of renewable feedstocks, benign solvents, and catalytic processes [23] [24]. These methodologies align with the twelve principles of green chemistry and offer sustainable alternatives to traditional synthetic routes [23].

Enzymatic synthesis represents a particularly promising green chemistry approach, utilizing alcohol oxidases and aldehyde dehydrogenases to convert renewable starting materials to the desired product [25] [26]. Biocatalytic methods operate under mild conditions, typically at temperatures between 25°C and 40°C in aqueous buffer systems [25]. These processes achieve high selectivity and avoid the use of toxic metals or harsh reagents [26].

Chemo-enzymatic cascade reactions have been developed that combine chemical and enzymatic transformations in one-pot procedures [23] [24]. These approaches utilize renewable phenylpropenes as starting materials and employ palladium-catalyzed isomerization followed by enzymatic alkene cleavage to obtain aromatic aldehydes [23] [24]. Eight different phenylpropene derivatives have been successfully converted using these cascade sequences, achieving yields up to 55% after four reaction steps [24].

Photocatalytic approaches offer another green chemistry alternative, utilizing visible light activation to promote selective transformations [27]. These methods employ readily available photocatalysts such as acid red 52 and operate at room temperature under mild conditions [27]. The use of abundant and sustainable alcohols as both solvents and coupling agents further enhances the environmental compatibility of these processes [27].

Natural Deep Eutectic Solvents have emerged as environmentally friendly reaction media for aldehyde synthesis [25]. These solvents are composed of naturally occurring compounds and offer excellent solvating properties while being biodegradable and non-toxic [25]. Enzyme activity evaluation in these green solvents has shown promising results for large-scale aldehyde production [25].

Synthetic MethodStarting MaterialKey ReagentsTemperature (°C)Yield (%)Selectivity
N-Bromosuccinimide Bromination2-methylbenzaldehydeN-Bromosuccinimide, azobisisobutyronitrile70-8070-85High
Direct Bromination2-methylbenzaldehydeBromine, iron tribromide25-5060-80Moderate
Alcohol Oxidation2-(bromomethyl)benzyl alcoholPyridinium chlorochromate, Swern reagents-78 to 2580-95Very High
Continuous FlowBenzyl compoundsHydrobromic acid, hydrogen peroxide15-5078-99High
Enzymatic ApproachesBenzyl alcohol derivativesAlcohol oxidase, cofactors25-4050-85Very High

2-(Bromomethyl)benzaldehyde possesses two distinct electrophilic centers that can participate simultaneously or competitively in chemical reactions [2] [3]. The aldehyde functional group (CHO) exhibits high electrophilicity at the carbonyl carbon due to the polarization of the carbon-oxygen double bond, where the electronegative oxygen atom creates a significant partial positive charge on the carbon center. This electronic configuration makes the carbonyl carbon susceptible to nucleophilic attack through the π* orbital of the C=O bond.

The bromomethyl substituent (CH2Br) represents the second electrophilic site, where the benzylic carbon becomes highly electrophilic due to the electron-withdrawing effect of the bromine atom. The carbon-bromine bond polarization creates a partial positive charge on the benzylic carbon, making it an excellent target for nucleophilic substitution reactions. The positioning of this group ortho to the aldehyde functionality creates unique opportunities for intramolecular interactions and cascade reactions [1].

The electronic properties of these dual centers have been extensively studied using density functional theory calculations. Computational studies reveal that the aldehyde carbon typically exhibits a Mulliken charge of approximately +0.39 to +0.40, while the bromomethyl carbon shows a charge of +0.14 to +0.15. These charge distributions provide quantitative insight into the relative electrophilicity of each reactive site and help predict the regioselectivity of nucleophilic attacks.

The spatial arrangement of these functional groups creates additional complexity through potential electronic communication between the π-system of the aromatic ring and both electrophilic centers. The ortho positioning allows for possible chelation effects with bidentate nucleophiles and can influence the stereochemical outcomes of reactions involving both functional groups.

Nucleophilic Substitution Mechanisms

The bromomethyl group in 2-(Bromomethyl)benzaldehyde undergoes nucleophilic substitution reactions predominantly through the SN2 mechanism. This bimolecular process involves the concerted attack of a nucleophile on the benzylic carbon from the side opposite to the bromine leaving group, resulting in complete inversion of configuration at the reaction center.

The SN2 mechanism follows second-order kinetics, with the rate law expressed as Rate = k[Nucleophile][2-(Bromomethyl)benzaldehyde]. The reaction proceeds through a single transition state characterized by a trigonal bipyramidal geometry around the central carbon, where the nucleophile and leaving group occupy axial positions. The activation energy for this process typically ranges from 24.8 to 32.1 kcal/mol, depending on the solvent environment and nucleophile strength.

Several factors significantly influence the rate and selectivity of SN2 reactions with 2-(Bromomethyl)benzaldehyde. The benzylic position of the reactive carbon enhances the reaction rate due to the stabilization provided by the adjacent aromatic π-system. The bromine atom serves as an excellent leaving group due to its relatively large size, high polarizability, and ability to stabilize negative charge.

Solvent effects play a crucial role in SN2 reactivity patterns. Polar aprotic solvents such as dimethyl sulfoxide (DMSO) and acetonitrile significantly enhance reaction rates by stabilizing the transition state without strongly solvating the nucleophile. In DMSO (dielectric constant = 46.7), the activation energy for SN2 substitution decreases to approximately 24.8 kcal/mol compared to 32.1 kcal/mol in the gas phase.

The aldehyde group can influence SN2 reactivity through electronic effects [1]. The electron-withdrawing nature of the carbonyl group increases the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack. However, the aldehyde can also participate in side reactions with nucleophiles, potentially competing with the desired SN2 substitution.

Condensation Reaction Pathways

The aldehyde functionality in 2-(Bromomethyl)benzaldehyde participates in various condensation reactions that form carbon-carbon bonds. These reactions generally proceed through nucleophilic addition to the carbonyl carbon followed by subsequent elimination or rearrangement steps.

Aldol condensation represents one of the most significant reaction pathways for this compound. The mechanism involves initial deprotonation of an enolizable carbonyl compound to form an enolate ion, which then attacks the electrophilic carbonyl carbon of 2-(Bromomethyl)benzaldehyde. The resulting β-hydroxy carbonyl intermediate can undergo dehydration under appropriate conditions to yield α,β-unsaturated carbonyl products.

The rate-determining step in aldol condensation typically involves the nucleophilic addition of the enolate to the aldehyde carbonyl. Computational studies indicate activation energies ranging from 14.2 to 18.5 kcal/mol, depending on the reaction conditions and solvent environment. Base-catalyzed aldol condensations generally proceed faster than acid-catalyzed variants due to the enhanced nucleophilicity of enolate ions compared to enols.

Benzoin condensation presents another important reaction pathway, particularly relevant when 2-(Bromomethyl)benzaldehyde reacts with other aromatic aldehydes. This reaction requires cyanide ion catalysis and proceeds through formation of a cyanohydrin intermediate. The cyanide ion acts as a nucleophile, attacking the carbonyl carbon and simultaneously serving as an electron-withdrawing group that reverses the polarity of the carbonyl carbon.

The mechanism of benzoin condensation involves several key steps. Initial nucleophilic attack by cyanide ion on the aldehyde forms a cyanohydrin anion. Proton transfer and rearrangement create an acyl anion equivalent, which then attacks the carbonyl carbon of a second aldehyde molecule. The final step involves elimination of the cyanide catalyst and formation of the α-hydroxy ketone product.

Mixed condensation reactions become particularly interesting with 2-(Bromomethyl)benzaldehyde due to the presence of the bromomethyl substituent [1]. This group can participate in subsequent substitution reactions, allowing for the construction of complex polyfunctional molecules through cascade or domino reaction sequences.

Computational Studies on Reaction Energy Profiles

Density functional theory (DFT) calculations have provided detailed insights into the energetics and mechanisms of reactions involving 2-(Bromomethyl)benzaldehyde. These computational studies employ various functional and basis set combinations to achieve accurate descriptions of reaction pathways and transition states.

The B3LYP functional with 6-31G* and 6-311++G(d,p) basis sets represents the most commonly used computational level for studying this compound. More sophisticated approaches utilizing PBE0/aug-cc-pVTZ and ωB97XD/def2-TZVP have been employed for higher accuracy calculations, particularly for transition state optimization and activation energy determination.

Electronic structure calculations reveal important molecular orbital characteristics. The highest occupied molecular orbital (HOMO) energy typically ranges from -6.8 to -7.2 eV, while the lowest unoccupied molecular orbital (LUMO) energy varies from -1.4 to -1.5 eV. The resulting HOMO-LUMO gap of approximately 5.4-5.8 eV indicates moderate reactivity and explains the compound's stability under normal conditions.

Natural bond orbital (NBO) analysis provides insight into hyperconjugative interactions and charge transfer effects. The calculations show significant charge delocalization from the aromatic π-system to the σ* orbital of the C-Br bond, which enhances the electrophilicity of the benzylic carbon. Similarly, electron withdrawal by the aldehyde group affects the charge distribution throughout the molecule.

Mulliken population analysis quantifies the charge distribution. The carbonyl carbon typically bears a partial positive charge of +0.39 to +0.40, while the benzylic carbon shows +0.14 to +0.15. These values correlate well with the observed reactivity patterns and help predict regioselectivity in competitive reactions.

Transition state calculations for SN2 reactions reveal characteristic features. The transition state geometry shows the expected trigonal bipyramidal arrangement around the central carbon, with C-Nu and C-Br distances of approximately 2.0-2.2 Å. The activation energy varies significantly with the nucleophile and solvent, ranging from 24.8 kcal/mol in DMSO to 32.1 kcal/mol in the gas phase.

Time-dependent DFT (TD-DFT) calculations have been used to study electronic excitations and UV-visible absorption spectra. These studies help understand the photochemical behavior of the compound and its potential applications in light-induced reactions.

Solvent Effects on Reactivity

Solvent environment profoundly influences the reactivity patterns of 2-(Bromomethyl)benzaldehyde through multiple mechanisms including electrostatic stabilization, hydrogen bonding, and specific solvation effects. The polarizable continuum model (PCM) has been extensively used to quantify these effects computationally.

Polar aprotic solvents generally enhance the rates of both SN2 substitution and nucleophilic addition reactions. Dimethyl sulfoxide (DMSO), with its high dielectric constant of 46.7 and excellent solvating ability for cations, shows the most dramatic rate enhancements. In DMSO, the activation energy for SN2 reactions decreases by approximately 7.3 kcal/mol compared to gas-phase calculations.

Acetonitrile (dielectric constant = 37.5) provides similar benefits for polar reactions, though to a somewhat lesser extent than DMSO. The high polarity of acetonitrile stabilizes charged transition states and intermediates, leading to activation energy reductions of approximately 6.2 kcal/mol for SN2 processes.

Tetrahydrofuran (THF) represents an intermediate case with moderate polarity (dielectric constant = 7.6) and some hydrogen bond accepting ability. While THF provides less dramatic rate enhancements than DMSO or acetonitrile, it remains an excellent choice for many organic transformations due to its chemical inertness and ability to dissolve both polar and nonpolar compounds.

Protic solvents such as methanol introduce additional complexity through hydrogen bonding interactions. While methanol's high dielectric constant (32.7) suggests good stabilization of polar transition states, its protic nature can lead to competitive solvation of nucleophiles, thereby reducing their reactivity. This results in smaller rate enhancements compared to aprotic solvents of similar polarity.

Dichloromethane, with its moderate dielectric constant (8.9) and lack of hydrogen bonding ability, provides modest rate enhancements for many reactions. Its excellent solubility properties and chemical inertness make it a popular choice despite its moderate polarity.

Nonpolar solvents such as toluene (dielectric constant = 2.4) generally provide poor solvation for polar reactions and often lead to decreased reaction rates. However, these solvents may be preferred for certain transformations where polar side reactions need to be minimized.

The specific effects of solvent on reaction mechanisms have been studied using PCM calculations combined with various DFT functionals. These studies reveal that electrostatic effects dominate in highly polar solvents, while dispersion interactions become more important in nonpolar media.

Solvatochromic studies using 2-(Bromomethyl)benzaldehyde derivatives have provided experimental validation of computational predictions. These investigations demonstrate clear correlations between solvent polarity parameters and reaction rates, confirming the importance of electrostatic stabilization in polar reactions.

The influence of solvent on regioselectivity represents another important consideration. In cases where both the aldehyde and bromomethyl groups can react with a given nucleophile, solvent polarity can influence the relative rates and thereby affect product distributions [1]. Polar solvents generally favor reactions at the more electrophilic carbonyl carbon, while less polar environments may allow for increased competition from the bromomethyl site.

Mixed solvent systems have also been investigated as a means of optimizing reaction conditions. Combinations such as DMSO/THF or acetonitrile/dichloromethane can provide tunable polarity and hydrogen bonding capacity, allowing for fine-tuning of reaction selectivity and rate.

Temperature effects on solvent-mediated reactions follow expected Arrhenius behavior, with higher temperatures generally leading to increased reaction rates. However, the temperature dependence can vary significantly between different solvents due to changes in solvation patterns and solvent properties with temperature.

The development of predictive models for solvent effects has been an active area of research. These models combine computational approaches with experimental data to create frameworks for predicting optimal solvents for specific transformations. Such tools prove particularly valuable for designing efficient synthetic routes involving 2-(Bromomethyl)benzaldehyde and related compounds.

Future directions in solvent effect studies include the development of more sophisticated computational models that can account for specific solute-solvent interactions beyond simple electrostatic effects. The incorporation of explicit solvent molecules in quantum mechanical calculations represents one promising approach for achieving higher accuracy in modeling complex reaction systems.

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2-(bromomethyl)benzaldehyde

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Last modified: 08-15-2023

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